Lipophilicity Advantage of the 2-Methyl Group
The 2-methyl substituent on the imidazole ring of the target compound increases computed lipophilicity by approximately 0.4 log units relative to the non-methylated analog 5-(2-fluorophenyl)-1H-imidazole. PubChem XLogP3-AA values are 2.2 for the target compound versus 1.8 for the non-methylated comparator [1]. This difference is further corroborated by vendor-reported LogP data: Leyan reports a LogP of 2.52 for the target compound, while the calculated XLogP3 for the non-methylated analog is 1.8 . Enhanced lipophilicity can improve passive membrane permeability and may influence pharmacokinetic properties in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 (PubChem); LogP = 2.52 (Leyan vendor) |
| Comparator Or Baseline | 5-(2-Fluorophenyl)-1H-imidazole: XLogP3-AA = 1.8 (PubChem) |
| Quantified Difference | Δ XLogP3 = +0.4 log units; Δ vendor LogP = +0.72 log units |
| Conditions | Computed physicochemical properties; PubChem XLogP3 3.0 algorithm; vendor-provided LogP data from Leyan |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and may enhance intracellular target engagement, making this compound a more suitable starting point for cell-based assays compared to the non-methylated analog.
- [1] PubChem Compound Summary CID 116883899, XLogP3-AA = 2.2; PubChem Compound Summary CID 23084904, XLogP3-AA = 1.8. View Source
